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Compound of Interest

Compound Name: 4-(2,5-Diethoxyphenyl)morpholine

CAS No.: 91290-69-6

Cat. No.: B14354784

Get Quote

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the compound 4-(2,5-Diethoxyphenyl)morpholine. In the absence of directly published

experimental spectra for this specific molecule, this document leverages established principles

of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry

(MS), complemented by data from analogous structures, to predict its key spectral features.

This guide is intended for researchers, scientists, and professionals in drug development

engaged in the synthesis and characterization of novel morpholine derivatives.

Introduction
4-(2,5-Diethoxyphenyl)morpholine is a substituted aromatic morpholine. The morpholine

moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs

and clinical candidates.[1] Its unique physicochemical properties, including its ability to improve

aqueous solubility and metabolic stability, make it a valuable component in drug design. The

2,5-diethoxyphenyl substituent introduces additional lipophilicity and potential for specific

interactions with biological targets. Accurate spectroscopic characterization is a cornerstone of

chemical synthesis, providing unequivocal evidence of a molecule's identity and purity. This
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guide will delve into the predicted spectroscopic signatures of 4-(2,5-
Diethoxyphenyl)morpholine.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance
(NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. The predicted ¹H and ¹³C NMR spectra of 4-(2,5-
Diethoxyphenyl)morpholine are based on the analysis of its distinct chemical environments.

¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to be characterized by signals corresponding to the

aromatic protons of the diethoxyphenyl ring, the methylene protons of the morpholine ring, and

the ethoxy groups.

Predicted Chemical Shifts (δ) and Splitting Patterns:

Protons
Predicted Chemical
Shift (ppm)

Multiplicity Integration

Aromatic-H 6.8 - 7.2 m 3H

O-CH₂-CH₃ (ethoxy) 3.9 - 4.1 q 4H

N-CH₂ (morpholine) 3.8 - 4.0 t 4H

O-CH₂ (morpholine) 3.0 - 3.2 t 4H

O-CH₂-CH₃ (ethoxy) 1.3 - 1.5 t 6H

Causality of Experimental Choices: The choice of a standard deuterated solvent such as

chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is crucial for dissolving the sample

and providing a lock signal for the spectrometer. A typical operating frequency of 400 MHz or

higher is recommended to achieve good signal dispersion, particularly for the aromatic

region.

¹³C NMR Spectroscopy
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The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Predicted Chemical Shifts (δ):

Carbon Predicted Chemical Shift (ppm)

Aromatic C-O 145 - 155

Aromatic C-N 140 - 150

Aromatic C-H 110 - 125

O-CH₂ (ethoxy) 63 - 65

N-CH₂ (morpholine) 66 - 68

O-CH₂ (morpholine) 49 - 51

CH₃ (ethoxy) 14 - 16

Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The IR spectrum of 4-(2,5-Diethoxyphenyl)morpholine is expected to show

characteristic absorption bands for the C-O, C-N, and aromatic C-H bonds.

Predicted Characteristic Absorption Bands:

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

Aromatic C-H stretch 3000 - 3100 Medium

Aliphatic C-H stretch 2850 - 3000 Medium-Strong

C-O-C (aryl ether) stretch 1200 - 1250 Strong

C-N (aliphatic amine) stretch 1000 - 1250 Medium

C-O-C (aliphatic ether) stretch 1070 - 1150 Strong
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Expertise in Interpretation: The presence of strong bands in the "fingerprint region" (below

1500 cm⁻¹) arising from the various C-O and C-N stretching and bending vibrations will be a

key characteristic of the spectrum. The exact positions of these bands can be influenced by

the overall molecular structure and any intermolecular interactions.

Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its identity. For 4-(2,5-
Diethoxyphenyl)morpholine, with a molecular formula of C₁₄H₂₁NO₃, the expected

monoisotopic mass is approximately 251.15 g/mol .

Predicted Fragmentation Pattern:

The fragmentation of 4-(2,5-Diethoxyphenyl)morpholine under electron ionization (EI) is

expected to proceed through several key pathways.

[M]⁺˙
m/z = 251

Loss of C₂H₅

m/z = 222
- C₂H₅

Loss of C₂H₄O
m/z = 207

- C₂H₄O

Cleavage of morpholine ring
m/z = 194

- C₂H₃O
[C₈H₁₀O₂]⁺˙
m/z = 138

- C₄H₈N

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 4-(2,5-Diethoxyphenyl)morpholine in

EI-MS.

Trustworthiness of Data: While predicted, this fragmentation pattern is based on established

principles of mass spectral fragmentation of ethers and amines. The molecular ion peak

([M]⁺˙) at m/z 251 would be a crucial piece of evidence for the compound's identity. The

predicted m/z values for adducts of a related compound, 4-(2,5-diethoxy-4-
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nitrophenyl)morpholine, such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺, can also provide a reference

for expected values in soft ionization techniques like electrospray ionization (ESI).[2]

Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data

discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-(2,5-
Diethoxyphenyl)morpholine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a 5 mm NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize the magnetic field homogeneity.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical

parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse

sequence. A larger number of scans will be required compared to ¹H NMR due to the lower

natural abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the

chemical shifts to the residual solvent peak.
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NMR Workflow

Sample Preparation

Instrument Setup

Data Acquisition
(¹H and ¹³C)

Data Processing

Spectral Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. e3s-conferences.org [e3s-conferences.org]

2. PubChemLite - 4-(2,5-diethoxy-4-nitrophenyl)morpholine (C14H20N2O5)
[pubchemlite.lcsb.uni.lu]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b14354784/docs?utm_src=pdf-body-img#spectroscopic-characterization-of-4-2-5-diethoxyphenyl-morpholine-a-technical-guide
https://www.benchchem.com/product/b14354784?utm_src=pdf-custom-synthesis#bc-rfq
https://www.e3s-conferences.org/articles/e3sconf/pdf/2024/86/e3sconf_rawmu2024_01051.pdf
https://pubchemlite.lcsb.uni.lu/e/compound/66571
https://pubchemlite.lcsb.uni.lu/e/compound/66571
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14354784?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Spectroscopic Characterization of 4-(2,5-
Diethoxyphenyl)morpholine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b14354784/docs#spectroscopic-characterization-
of-4-2-5-diethoxyphenyl-morpholine-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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